3-(1H-pyrazol-5-yl)benzenesulfonamide
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Overview
Description
3-(1H-pyrazol-5-yl)benzenesulfonamide is a heterocyclic compound that contains both a pyrazole ring and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide typically involves the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of 4-(5-(3-fluoro-4-methoxyphenyl)-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide with alkyl or aryl halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-(1H-pyrazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with similar biological activities.
Sulfaphenazole: A sulfonamide antibiotic with a similar structure but different pharmacological properties.
Celecoxib: A nonsteroidal anti-inflammatory drug that contains a pyrazole ring and a sulfonamide group.
Uniqueness
3-(1H-pyrazol-5-yl)benzenesulfonamide is unique due to its dual functionality, combining the properties of both the pyrazole and sulfonamide groups. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H2,10,13,14) |
InChI Key |
VTMIHDLFXJQZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=NN2 |
Origin of Product |
United States |
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